molecular formula C9H15ClN2 B8137952 4-Propylbenzene-1,2-diamine hydrochloride

4-Propylbenzene-1,2-diamine hydrochloride

Cat. No.: B8137952
M. Wt: 186.68 g/mol
InChI Key: OWRFPSNYINMBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C9H15ClN2. It is a derivative of benzene, featuring a propyl group and two amine groups attached to the benzene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylbenzene-1,2-diamine hydrochloride typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale application of the above synthetic routes, optimized for yield and purity. The process may include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat management.

    Catalytic Hydrogenation: For the reduction steps, using catalysts like palladium on carbon (Pd/C) to achieve high conversion rates.

Chemical Reactions Analysis

Types of Reactions

4-Propylbenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst for reduction reactions.

    Electrophiles: Such as bromine (Br2) or sulfuric acid (H2SO4) for substitution reactions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

4-Propylbenzene-1,2-diamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and its interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Propylbenzene-1,2-diamine hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: The amine groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways.

    Pathways Involved: The compound may affect pathways related to neurotransmission, cellular signaling, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2-diamine: Lacks the propyl group, making it less hydrophobic.

    4-Methylbenzene-1,2-diamine: Features a methyl group instead of a propyl group, affecting its reactivity and solubility.

    4-Ethylbenzene-1,2-diamine: Contains an ethyl group, offering different steric and electronic properties.

Uniqueness

4-Propylbenzene-1,2-diamine hydrochloride is unique due to its propyl group, which influences its hydrophobicity, reactivity, and potential applications in various fields. The presence of two amine groups also allows for diverse chemical modifications and interactions.

Properties

IUPAC Name

4-propylbenzene-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-2-3-7-4-5-8(10)9(11)6-7;/h4-6H,2-3,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRFPSNYINMBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.